
(4-(2-Chlorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone
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Overview
Description
(4-(2-Chlorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C19H22ClN3O3 and its molecular weight is 375.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many piperazine compounds are known to interact with various neurotransmitter receptors in the brain, such as dopamine and serotonin receptors . The specific targets would depend on the exact structure of the compound.
Mode of Action
The compound might bind to its target receptor and either activate it (agonist) or block it (antagonist), leading to changes in the signal transduction pathways within the cell .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets dopamine receptors, it might affect pathways involved in mood regulation, reward, and motor control .
Biological Activity
The compound (4-(2-Chlorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H25ClN2O3, with a molecular weight of 461.81 g/mol. It features a piperazine ring substituted with a chlorophenyl group and a methanone moiety linked to a pyridine derivative, which may contribute to its bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that compounds containing piperazine and pyridine structures often exhibit significant affinity for dopamine and serotonin receptors, which are critical in modulating mood and behavior.
- Dopamine Receptor Interaction : Studies have shown that derivatives of piperazine can selectively bind to dopamine receptors, particularly the D4 subtype, which is implicated in several neuropsychiatric disorders. For instance, related compounds have demonstrated IC50 values as low as 0.057 nM for D4 receptor binding, indicating high potency .
- Serotonin Receptor Modulation : The compound may also influence serotonin pathways, which are crucial for mood regulation. Selectivity for serotonin receptors can lead to potential anxiolytic or antidepressant effects.
Biological Activities
The biological activities of this compound have been evaluated in various studies:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines, potentially through apoptosis induction mechanisms. For example, compounds with similar structures have shown significant activity against MCF-7 breast cancer cells with IC50 values in the micromolar range .
- Antimicrobial Properties : Some derivatives have been tested for antibacterial activity against common pathogens, demonstrating promising results that warrant further investigation into their potential as therapeutic agents .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Dopamine D4 Receptor Affinity : A study involving N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide found it to be highly selective for the D4 receptor compared to D2 and serotonin receptors, suggesting potential applications in treating disorders like schizophrenia .
- Cytotoxicity against Cancer Cells : Research on piperazine derivatives indicated that modifications in the side chains significantly affected their anticancer properties. For instance, certain analogs showed enhanced cytotoxicity against various cancer cell lines, including ovarian and lung cancers .
Data Table: Biological Activity Overview
Scientific Research Applications
Chemical Profile
- Molecular Formula : C19H22ClN3O3
- Molecular Weight : 375.85 g/mol
- CAS Number : 2034300-58-6
The compound exhibits a range of biological activities primarily attributed to its interaction with neurotransmitter receptors and potential anticancer properties.
Neurotransmitter Receptor Interaction
Many piperazine derivatives, including this compound, are known to interact with various neurotransmitter systems. Specifically:
- Dopamine Receptors : Research indicates that compounds similar to (4-(2-Chlorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone have shown affinity for dopamine receptors, particularly the D4 receptor. This suggests potential applications in the treatment of psychiatric disorders such as schizophrenia, where modulation of dopamine signaling is crucial.
Anticancer Properties
Studies have demonstrated that modifications in piperazine compounds can lead to enhanced cytotoxicity against cancer cell lines. For instance:
- Certain analogs have been tested against ovarian and lung cancer cells, showing promising results in inhibiting cell proliferation. The structure of this compound may contribute to its effectiveness through specific interactions with cancer cell signaling pathways.
Case Study 1: Dopamine D4 Receptor Affinity
A study involving N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated high selectivity for the D4 receptor over D2 and serotonin receptors. This selectivity indicates a potential for developing treatments targeting specific neuropsychiatric conditions.
Case Study 2: Cytotoxicity Against Cancer Cells
Research on piperazine derivatives has shown that variations in side chains can significantly influence anticancer activity. For instance, compounds structurally related to this compound were evaluated for their cytotoxic effects on various cancer cell lines, revealing enhanced efficacy against certain types of tumors.
Activity Type | Description | References |
---|---|---|
Neurotransmitter Interaction | Affinity for dopamine D4 receptors | |
Anticancer Activity | Cytotoxic effects on ovarian and lung cancer cells | |
Mechanism of Action | Modulation of signal transduction pathways |
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[2-(2-methoxyethoxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-25-12-13-26-18-14-15(6-7-21-18)19(24)23-10-8-22(9-11-23)17-5-3-2-4-16(17)20/h2-7,14H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRRJIWXRUTTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.